4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzaldehyde
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Overview
Description
4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with a pyrrolidine ring and a trifluoromethyl group. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzaldehyde typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction. For example, 4-bromo-3-(trifluoromethyl)benzaldehyde can be reacted with pyrrolidine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products Formed
Oxidation: 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzoic acid.
Reduction: 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting neurological pathways.
Industry: The compound is utilized in the development of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzaldehyde depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The pyrrolidine ring can contribute to binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-yl)benzaldehyde: Lacks the trifluoromethyl group, making it less lipophilic and potentially less bioactive.
3-(Trifluoromethyl)benzaldehyde: Lacks the pyrrolidine ring, which may reduce its binding affinity and specificity for certain targets.
4-(Morpholin-4-yl)-3-(trifluoromethyl)benzaldehyde: Contains a morpholine ring instead of a pyrrolidine ring, which can alter its chemical reactivity and biological activity.
Uniqueness
4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzaldehyde is unique due to the combination of the trifluoromethyl group and the pyrrolidine ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and specific binding interactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-pyrrolidin-1-yl-3-(trifluoromethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO/c13-12(14,15)10-7-9(8-17)3-4-11(10)16-5-1-2-6-16/h3-4,7-8H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHHLKIFGLPASR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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